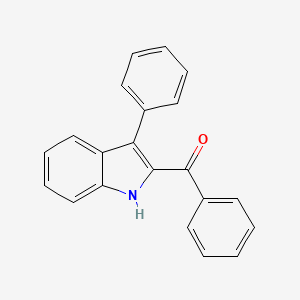

Phenyl(3-phenyl-1H-indol-2-yl)methanone

Description

Phenyl(3-phenyl-1H-indol-2-yl)methanone is a heterocyclic compound featuring a methanone group bridging a phenyl ring and a 3-phenyl-substituted indole moiety. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is critical for its chemical and biological properties. The substitution pattern at the 2- and 3-positions of the indole ring (phenyl and methanone groups, respectively) confers unique electronic and steric characteristics, influencing reactivity and interactions with biological targets. This compound has garnered attention in medicinal chemistry for its structural similarity to bioactive indole derivatives, such as kinase inhibitors and anti-inflammatory agents .

Properties

CAS No. |

36004-54-3 |

|---|---|

Molecular Formula |

C21H15NO |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

phenyl-(3-phenyl-1H-indol-2-yl)methanone |

InChI |

InChI=1S/C21H15NO/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-20/h1-14,22H |

InChI Key |

DTNZSJNPKURNQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-phenyl-1H-indol-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of indole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions .

Another method involves the Fischer indole synthesis, where a phenylhydrazone is cyclized in the presence of an acid catalyst such as boron trifluoride etherate. This method is particularly useful for synthesizing indole derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-phenyl-1H-indol-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of phenyl(3-phenyl-1H-indol-2-yl)carboxylic acid.

Reduction: Formation of phenyl(3-phenyl-1H-indol-2-yl)methanol.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl(3-phenyl-1H-indol-2-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl(3-phenyl-1H-indol-2-yl)methanone with analogous indole-based methanones, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Indole Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂₁H₁₅NO | 297.35 | 2: Phenyl; 3: Methanone | Indole, benzophenone |

| (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone | C₁₇H₁₅NO | 249.31 | 1: Methyl; 2: Methyl; 3: Phenyl | Methylated indole, benzophenone |

| (2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone | C₂₄H₂₃NO | 341.45 | 1: Pentyl; 2: Methyl; 3: Naphthyl | Alkylated indole, naphthyl ketone |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₀H₁₆N₂O₂ | 316.36 | Indole-1-yl at phenyl C3; 4-hydroxyphenyl | Amino, hydroxyl, methanone |

| (3-Ethyl-2-phenyl-indol-1-yl)-phenyl-methanone | C₂₃H₁₉NO | 325.41 | 1: Ethyl; 2: Phenyl; 3: Phenyl | Ethyl-substituted indole, benzophenone |

Key Observations :

- Substituent Effects: Alkyl groups (e.g., methyl, pentyl) at the indole N1 position enhance lipophilicity, as seen in compounds , while polar groups (e.g., hydroxyl, amino) improve solubility and target interactions .

Physicochemical Properties

| Compound | Log P (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 4.8 | <0.1 (DMSO) | 180–182 (decomposes) |

| (1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone | 3.9 | 0.5 (DMSO) | 195–197 |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | 2.5 | 1.2 (Water) | 210–212 |

Trends :

- Increased alkylation (e.g., pentyl in ) elevates Log P, reducing aqueous solubility.

- Polar substituents (e.g., amino, hydroxyl) lower Log P and enhance solubility .

Crystallographic and Computational Data

- Comparison: (2-Methoxyphenyl)(5-methyl-1H-indol-2-yl)methanone : Planar conformation (dihedral angle 12°) due to methoxy group resonance. 4-Amino-3-(1H-indol-1-yl)phenylmethanone : Nonplanar structure (dihedral angle 45°) facilitates target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.